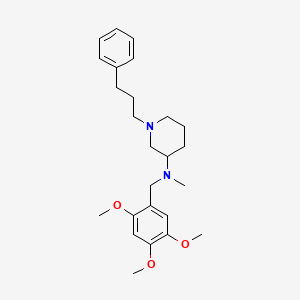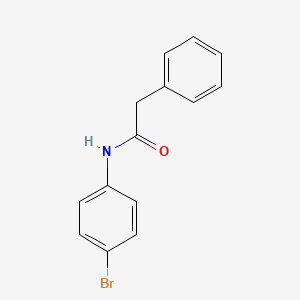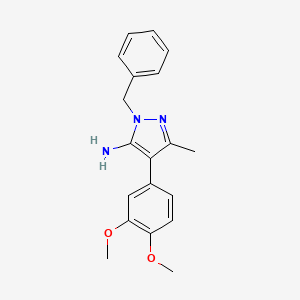
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine
説明
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool for studying the mechanisms underlying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
作用機序
The mechanism of action of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine involves the selective uptake of the compound by dopaminergic neurons, where it is converted into MPP+ through the action of the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the neurons, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine are well-documented and have been extensively studied in animal models of Parkinson's disease. N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine causes a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and other regions of the brain. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine in lab experiments include its ability to selectively destroy dopaminergic neurons, which closely mimics the neurodegeneration observed in Parkinson's disease. This makes N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine a valuable tool for studying the mechanisms underlying the disease and for testing potential treatments. However, the use of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine in animal models of Parkinson's disease has some limitations, including the fact that it does not fully recapitulate the complex pathophysiology of the disease, which involves multiple cell types and brain regions.
将来の方向性
There are several future directions for research on N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine and its use in modeling Parkinson's disease. One area of focus is the development of new animal models that more closely mimic the complex pathophysiology of the disease, including the involvement of non-dopaminergic neurons and other brain regions. Another area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Finally, there is a need for further research on the long-term effects of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine exposure in animal models, including the potential for neurotoxicity and other adverse effects.
科学的研究の応用
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine has been widely used in scientific research to model Parkinson's disease in animals and to study the mechanisms underlying the disease. When N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine is administered to animals, it is selectively taken up by dopaminergic neurons and converted into a toxic metabolite, MPP+, which causes the neurons to die. This process closely mimics the neurodegeneration observed in Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the substantia nigra.
特性
IUPAC Name |
N-methyl-1-(3-phenylpropyl)-N-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3/c1-26(18-21-16-24(29-3)25(30-4)17-23(21)28-2)22-13-9-15-27(19-22)14-8-12-20-10-6-5-7-11-20/h5-7,10-11,16-17,22H,8-9,12-15,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHFJQFUKURFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1OC)OC)OC)C2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)
![1-benzyl-1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidinium chloride](/img/structure/B3821349.png)
![1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B3821354.png)
![3-[4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B3821360.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3821363.png)
![2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3821368.png)

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)
